molecular formula C14H13NO2S B184978 N-(9H-fluoren-2-yl)methanesulfonamide CAS No. 6957-69-3

N-(9H-fluoren-2-yl)methanesulfonamide

Cat. No.: B184978
CAS No.: 6957-69-3
M. Wt: 259.33 g/mol
InChI Key: MHRNEQHIPPPOKJ-UHFFFAOYSA-N
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Description

N-(9H-Fluoren-2-yl)methanesulfonamide is a sulfonamide derivative featuring a methanesulfonamide (-SO₂NH₂) group attached to the 2-position of the 9H-fluorene scaffold. This compound combines the rigid, planar aromaticity of the fluorene system with the polar sulfonamide functionality, making it a versatile intermediate in organic synthesis and pharmaceutical chemistry.

Properties

CAS No.

6957-69-3

Molecular Formula

C14H13NO2S

Molecular Weight

259.33 g/mol

IUPAC Name

N-(9H-fluoren-2-yl)methanesulfonamide

InChI

InChI=1S/C14H13NO2S/c1-18(16,17)15-12-6-7-14-11(9-12)8-10-4-2-3-5-13(10)14/h2-7,9,15H,8H2,1H3

InChI Key

MHRNEQHIPPPOKJ-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2

Other CAS No.

6957-69-3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between N-(9H-fluoren-2-yl)methanesulfonamide and related sulfonamide/fluorenyl derivatives:

Compound Name Core Structure Functional Groups/Substituents Key Features
This compound 9H-Fluoren-2-yl + methanesulfonamide -SO₂NH₂ at C2 Simpler structure; potential for hydrogen bonding via sulfonamide .
N-(9H-Fluoren-2-ylmethoxycarbonyl)succinimide () 9H-Fluoren-2-yl + methoxycarbonyl-succinimide -O-CO-O- succinimide ester Used as an Fmoc reagent for amine protection in peptide synthesis .
N-[4-[(4-Cyano-9-acridinyl)amino]-3-methoxyphenyl]methanesulfonamide () Acridinyl + methanesulfonamide -CN, -OCH₃, acridine ring Enhanced π-π stacking and fluorescence; potential anticancer applications .
Perfluidone () Phenylsulfonyl + trifluoromethanesulfonamide -CF₃, -SO₂-C₆H₅ Herbicidal activity; electron-withdrawing groups enhance stability .

Physical and Spectroscopic Properties

  • NMR Data: Fluorenyl sulfonamides (e.g., compound 2p in ) exhibit characteristic ¹H NMR shifts at δ 7.2–7.8 ppm (fluorenyl aromatic protons) and δ 3.0–5.0 ppm (sulfonamide NH and adjacent CH₂ groups) . The trifluoromethyl group in perfluidone () shows a distinct ¹⁹F NMR signal at δ -75 ppm, absent in the non-fluorinated target compound .
  • Solubility: this compound is less polar than Fmoc-protected amino acids (e.g., 2p, 2q) due to the absence of carboxylic acid groups, likely resulting in lower aqueous solubility . Perfluidone’s trifluoromethyl and phenylsulfonyl groups enhance lipophilicity, favoring agrochemical formulations .

Stability and Reactivity

  • Chemical Stability :

    • The Fmoc group in N-(9H-Fluoren-2-ylmethoxycarbonyl)succinimide is base-labile, whereas the methanesulfonamide in the target compound is stable under basic conditions .
    • Perfluidone’s trifluoromethyl group resists hydrolysis, enhancing environmental persistence .
  • Thermal Stability :

    • Fluorenyl sulfonamides generally decompose above 200°C, consistent with thermal gravimetric data for similar compounds .

Q & A

Q. What are the primary applications of N-(9H-fluoren-2-yl)methanesulfonamide in peptide synthesis?

This compound is widely used as a protective group and coupling agent in solid-phase peptide synthesis (SPPS). Its fluorenylmethoxycarbonyl (Fmoc) derivatives are critical for temporary amine protection, enabling selective deprotection under mild basic conditions (e.g., piperidine). The methanesulfonamide moiety enhances stability during acidic cleavage from resin, making it suitable for synthesizing complex peptides .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Key methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR provide structural confirmation (e.g., chemical shifts for fluorenyl protons at δ 7.3–7.8 ppm and sulfonamide groups at δ 2.8–3.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS validates molecular weight and purity .
  • HPLC : Reverse-phase HPLC monitors reaction progress and purity, especially for peptide intermediates .

Q. How does the fluorenyl group influence the compound’s reactivity in organic synthesis?

The 9H-fluorenyl group provides steric bulk and UV-active properties, facilitating real-time monitoring during synthesis. Its planar aromatic structure stabilizes intermediates, while the methanesulfonamide group enhances solubility in polar aprotic solvents (e.g., DMF), critical for SPPS .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental spectral data for this compound derivatives?

Density Functional Theory (DFT) calculations (e.g., PM6 or B3LYP functionals) predict optimized geometries, molecular orbitals, and UV/Vis spectra. For example, discrepancies in experimental vs. theoretical λmax values can arise from solvent effects or conformational flexibility, which DFT models in implicit solvents (e.g., water) can address .

Q. What strategies optimize the synthesis of this compound under challenging reaction conditions?

  • Solvent Selection : Use anhydrous DCM or THF to avoid hydrolysis of the sulfonamide group.
  • Catalysts : Employ HOBt/DIC or PyBOP for efficient coupling in peptide elongation .
  • Temperature Control : Maintain 0–4°C during sulfonylation to minimize side reactions .
  • Automation : Automated synthesizers improve yield and reproducibility for large-scale production .

Q. How do steric and electronic effects of substituents impact the compound’s role in asymmetric synthesis?

  • Steric Effects : Bulky substituents on the fluorenyl ring (e.g., 2-methylphenyl) hinder racemization but reduce coupling efficiency.
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) on the sulfonamide enhance electrophilicity, accelerating nucleophilic attacks in peptide bond formation .

Methodological and Safety Considerations

Q. What precautions are essential when handling this compound in the laboratory?

  • Toxicity : While acute toxicity data are limited, treat it as a potential irritant. Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store at 0–6°C under inert gas (Ar/N2) to prevent degradation .
  • Waste Disposal : Neutralize with dilute base before disposal to deactivate reactive groups .

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